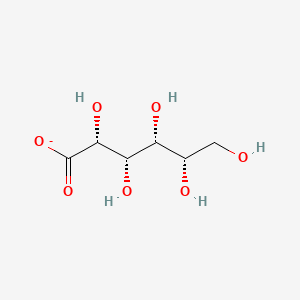
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate is an optically active form of idonate with the L-configuration. It is a key intermediate in the biosynthesis of tartaric acid, particularly in grape berries. The compound plays a significant role in various biochemical pathways, especially in the metabolism of ascorbic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate can be synthesized through the reduction of 2-keto-L-gulonic acid using the enzyme 2-keto-L-gulonic acid reductase. This reaction typically requires NADPH as a cofactor . Another method involves the oxidation of L-idonic acid to produce 5-keto-D-gluconic acid, catalyzed by this compound 5-dehydrogenase .
Industrial Production Methods
Escherichia coli and other microorganisms can be genetically engineered to express the necessary enzymes for the production of this compound from glucose or other precursors .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to 5-keto-D-gluconic acid using this compound 5-dehydrogenase.
Reduction: The reduction of 2-keto-L-gulonic acid to this compound is catalyzed by 2-keto-L-gulonic acid reductase.
Common Reagents and Conditions
Oxidation: Requires NAD+ or NADP+ as cofactors.
Reduction: Requires NADPH as a cofactor.
Major Products
Oxidation: Produces 5-keto-D-gluconic acid.
Reduction: Produces this compound from 2-keto-L-gulonic acid.
Scientific Research Applications
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate has several scientific research applications:
Mechanism of Action
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate exerts its effects through its role in the biosynthesis of tartaric acid. The enzyme this compound 5-dehydrogenase catalyzes the oxidation of this compound to 5-keto-D-gluconic acid, which is a crucial step in the pathway . This pathway involves several molecular targets, including NAD+ and NADP+ as cofactors .
Comparison with Similar Compounds
Similar Compounds
D-idonate: Another form of idonate with a different configuration.
2-keto-L-gulonic acid: A precursor in the synthesis of (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate.
L-idonic acid: An intermediate in the oxidation of this compound to 5-keto-D-gluconic acid.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of tartaric acid, particularly in grape berries.
Properties
Molecular Formula |
C6H11O7- |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3+,4-,5+/m0/s1 |
InChI Key |
RGHNJXZEOKUKBD-SKNVOMKLSA-M |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Synonyms |
idonic acid L-idonate L-idonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


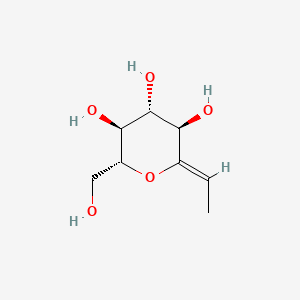
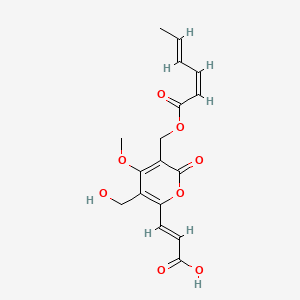
![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-formylimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1239188.png)
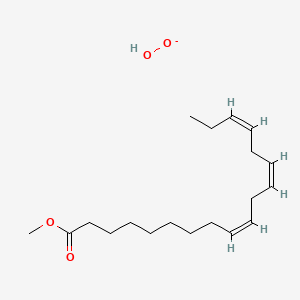
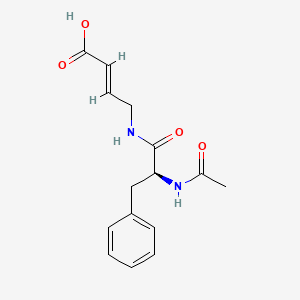
![(2S,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1239193.png)
![[3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1239194.png)
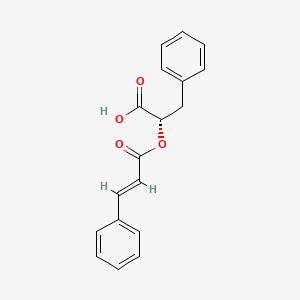

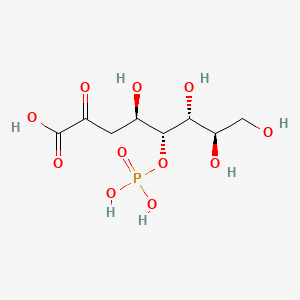
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)
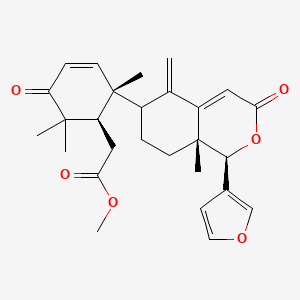
![6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B1239207.png)
![[(1R,2R,3S,4R,7S,9R,10R,12R,15R)-4,12-diacetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1239208.png)
